

Thalidasine: A Technical Guide to its Solubility and Stability

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Compound of Interest

Compound Name: *Thalidasine*

Cat. No.: *B094974*

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Introduction

Thalidasine, a bisbenzylisoquinoline alkaloid, has garnered interest within the scientific community for its potential therapeutic properties, including its activity as a tumor inhibitor.^[1] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available data on the solubility and stability of **thalidasine**, offering a critical resource for researchers engaged in its study. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide also furnishes detailed, best-practice experimental protocols for determining these crucial parameters.

Physicochemical Properties

A foundational understanding of **thalidasine**'s physicochemical characteristics can provide insights into its expected solubility and stability behavior. Key computed properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₃₉ H ₄₄ N ₂ O ₇	[2]
Molecular Weight	652.8 g/mol	[2]
XLogP3	6.4	[2]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	9	[3]
Rotatable Bond Count	5	[3]
Topological Polar Surface Area	71.1 Å ²	[3]
Predicted Solubility Class	Insoluble, Poorly soluble	[4]

Solubility Profile

Currently, there is a notable absence of quantitative experimental data on the solubility of **thalidasine** in various solvents and across different pH ranges in publicly accessible literature. Computational predictions and qualitative descriptors consistently classify **thalidasine** as "insoluble" or "poorly soluble"[4].

Data Type	Description	Source
Qualitative Assessment	Characterized as an amorphous powder.	[5]
Predicted Aqueous Solubility	Logs = -5.807	[4]
Predicted Solubility Class	Insoluble, Poorly soluble	[4]

The high XLogP value of 6.4 suggests a lipophilic nature, which is consistent with its predicted low aqueous solubility[2]. The presence of nine hydrogen bond acceptors may offer some potential for solubility in polar organic solvents, though this needs to be experimentally verified[3].

Stability Profile

Detailed experimental data on the stability of **thalidasine**, including its degradation kinetics and byproducts under various stress conditions (e.g., pH, temperature, light), is not readily available. One source notes that it is "stable under recommended storage conditions," but these conditions are not specified[6].

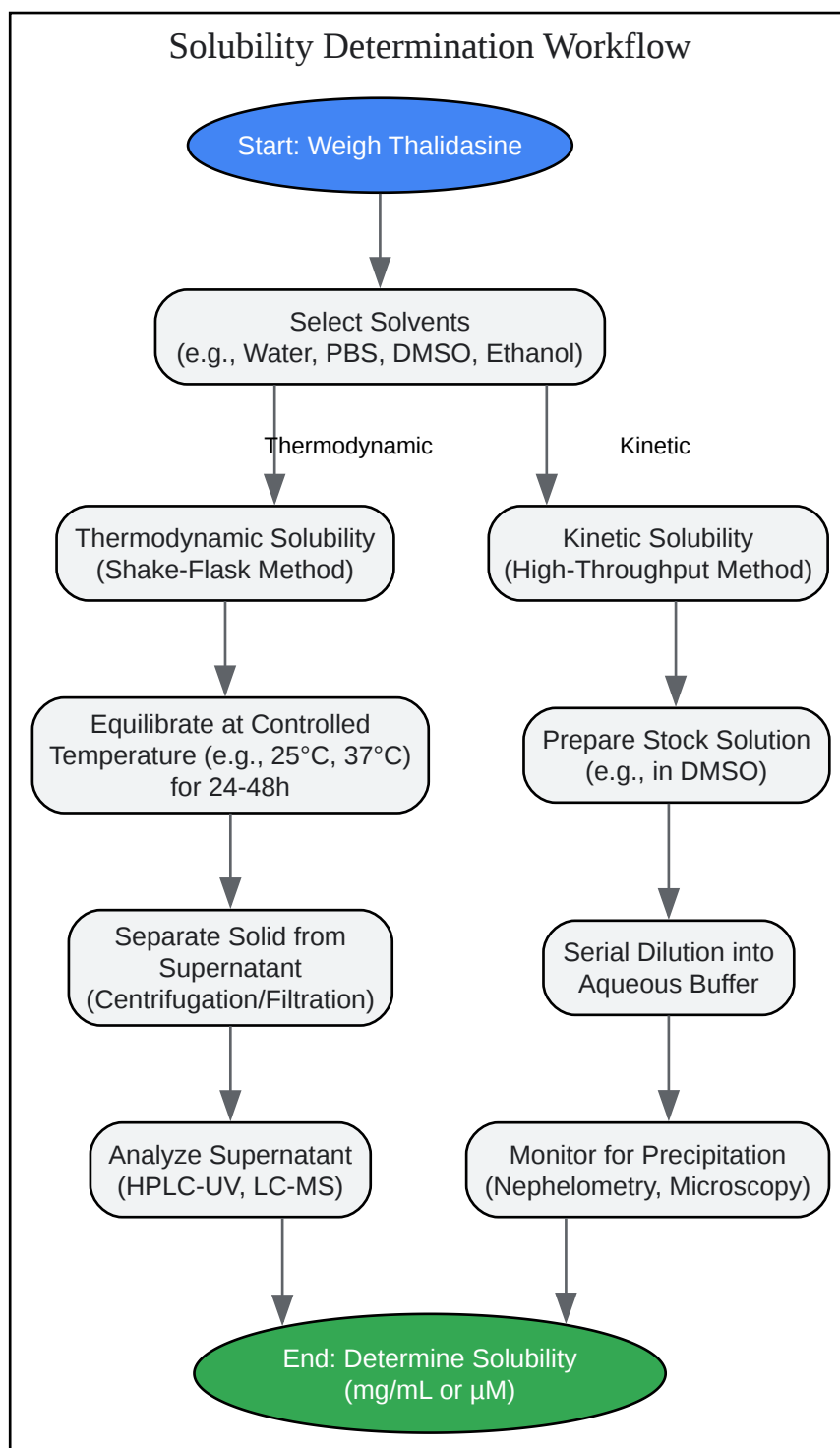
Given its complex molecular structure with multiple functional groups, including ether and tertiary amine moieties, **thalidasine** may be susceptible to degradation through oxidation and hydrolysis, particularly at extreme pH values and upon exposure to light.

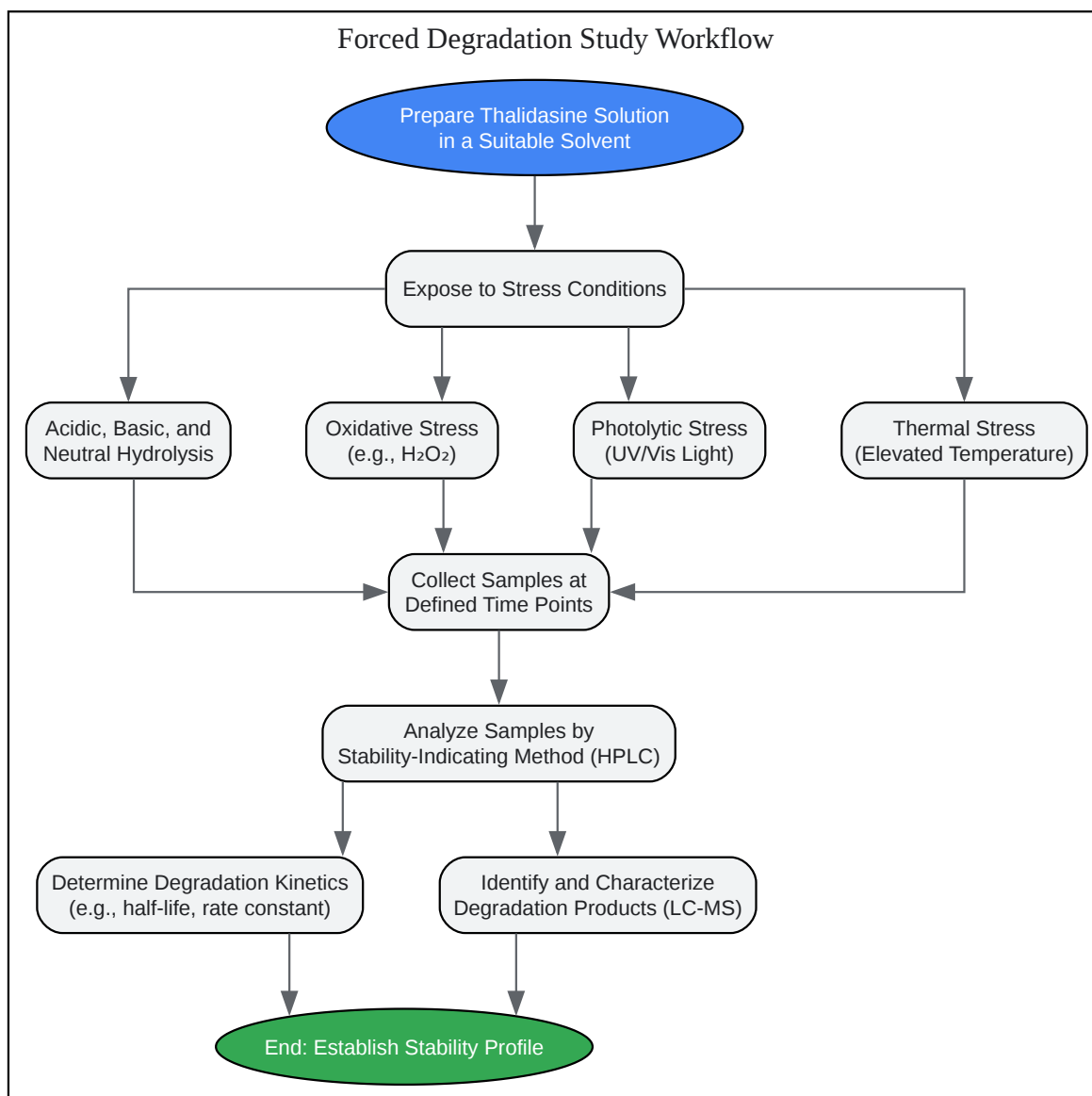
Experimental Protocols

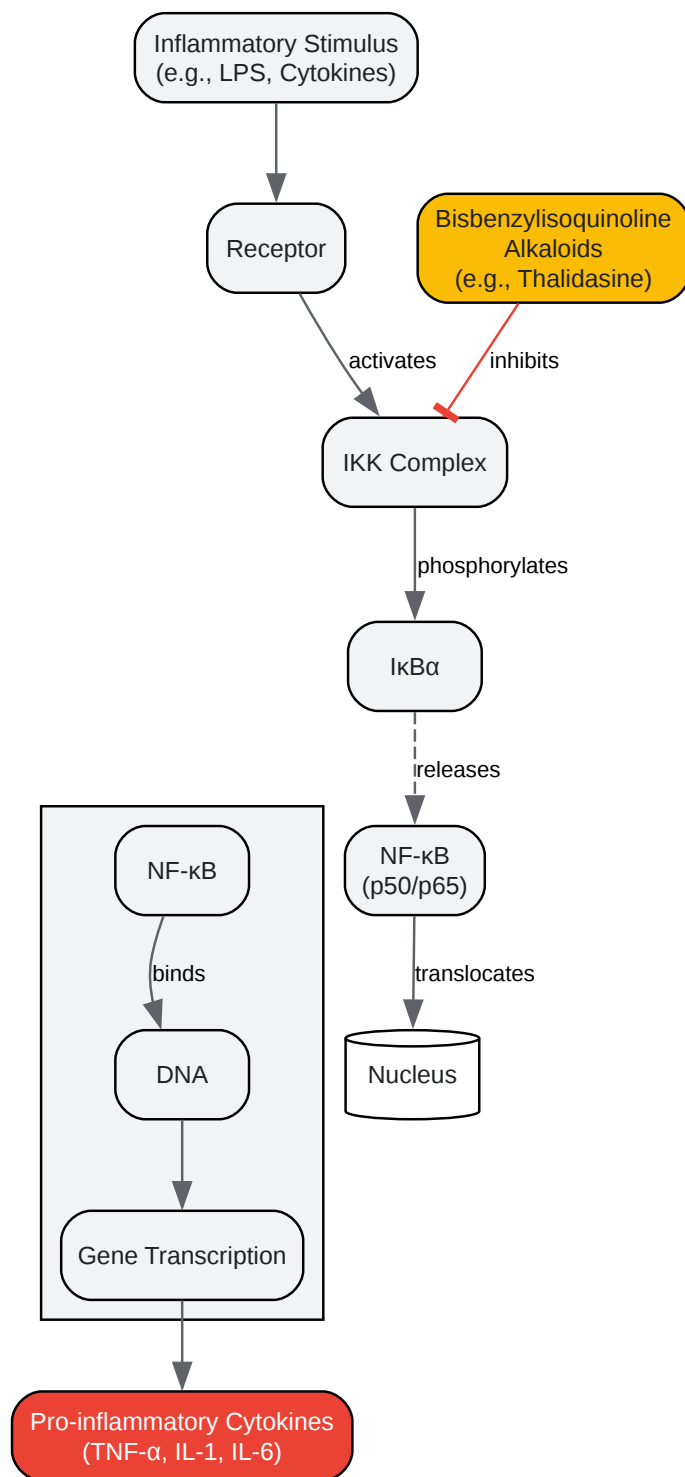
To address the gap in available data, the following sections outline detailed, best-practice methodologies for determining the solubility and stability of **thalidasine**.

Solubility Determination Workflow

A systematic approach to determining the solubility of a compound like **thalidasine** is crucial. The following workflow can be adapted to suit specific laboratory capabilities and solvent requirements.





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References

- 1. Tumor inhibitors. XLII. Thalidasine, a novel bisbenzylisoquinoline alkaloid tumor inhibitor from *Thalictrum dasycarpum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalidasine | C₃₉H₄₄N₂O₇ | CID 159795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thalidasin | C₃₉H₄₄N₂O₇ | CID 118701099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phytochemical: Thalidasine [caps.ncbs.res.in]
- 5. Thalidasine | 16623-56-6 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
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